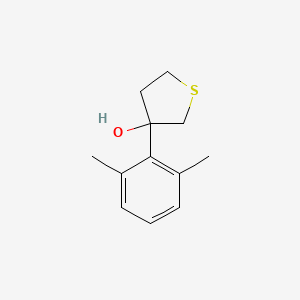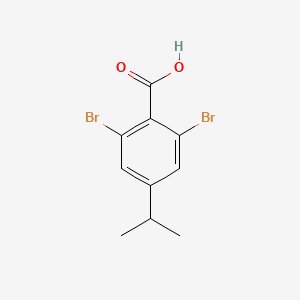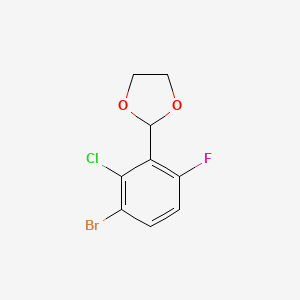
3-(2,6-Dimethylphenyl)thiolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)thiolan-3-ol, also known as 3-DMPT, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid with a faint odor and is soluble in methanol, ethanol, and chloroform. As a thiolan derivative, 3-DMPT exhibits a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylphenyl)thiolan-3-ol has been studied extensively for its potential applications in various scientific fields. It has been studied as a potential antioxidant, antimicrobial, anti-inflammatory, and anticancer agent. It has also been studied for its potential applications in drug delivery systems, as a photoreactive compound, and as a catalyst in organic synthesis.
Wirkmechanismus
The biological activities of 3-(2,6-Dimethylphenyl)thiolan-3-ol are thought to be due to its ability to interact with cell membranes and modulate the activities of enzymes and other proteins. It has been suggested that this compound may act as a free radical scavenger, preventing oxidative damage to cells, and as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, this compound has been shown to interact with DNA and modulate gene expression, suggesting that it may have anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge free radicals, inhibit the release of pro-inflammatory cytokines, and modulate the expression of genes associated with cell proliferation and apoptosis. Additionally, this compound has been shown to inhibit the growth of a variety of bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2,6-Dimethylphenyl)thiolan-3-ol in laboratory experiments has several advantages, including its low cost, low toxicity, and wide range of biological activities. Additionally, this compound is easily synthesized, making it a convenient reagent for laboratory experiments. However, there are some limitations associated with the use of this compound in laboratory experiments, including its instability in the presence of light and air, and its potential to interact with other compounds and interfere with the results of experiments.
Zukünftige Richtungen
The potential applications of 3-(2,6-Dimethylphenyl)thiolan-3-ol are vast, and there are many future directions that could be explored. These include further research into its potential as an antioxidant, antimicrobial, anti-inflammatory, and anticancer agent; further research into its potential applications in drug delivery systems; further research into its potential as a photoreactive compound; and further research into its potential as a catalyst in organic synthesis. Additionally, further research is needed to explore the biochemical and physiological effects of this compound and to determine its optimal concentration and dosage for various applications.
Synthesemethoden
3-(2,6-Dimethylphenyl)thiolan-3-ol can be synthesized by a variety of methods, including the reaction of 2,6-dimethylphenol with thionyl chloride in the presence of a base. The reaction of 2,6-dimethylphenol with thionyl chloride yields this compound in approximately 95% yield.
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9-4-3-5-10(2)11(9)12(13)6-7-14-8-12/h3-5,13H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQXWCQJOPHYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














